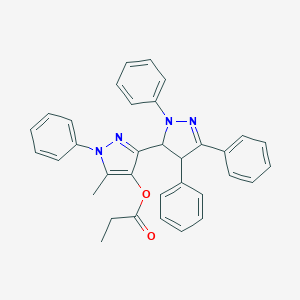![molecular formula C24H32N2O4 B283208 2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of selective beta-1 adrenergic receptor blockers. It is commonly known as bisoprolol and is used for the treatment of hypertension, angina, and heart failure. The compound is synthesized through a multistep process and has been extensively studied for its pharmacological properties and clinical applications.
Wirkmechanismus
Bisoprolol selectively blocks the beta-1 adrenergic receptors in the heart, which reduces the effects of adrenaline on the heart. This results in a decrease in heart rate, blood pressure, and oxygen demand, which helps to improve the symptoms of hypertension, angina, and heart failure.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and oxygen demand, which helps to improve the symptoms of hypertension, angina, and heart failure. It also improves cardiac output and left ventricular function, which can help to reduce the risk of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
Bisoprolol has several advantages and limitations for lab experiments. It is a selective beta-1 adrenergic receptor blocker, which makes it a useful tool for studying the effects of adrenaline on the heart. However, it can also have off-target effects on other beta receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of bisoprolol. One area of research is the development of more selective beta-1 adrenergic receptor blockers that have fewer off-target effects. Another area of research is the use of bisoprolol in combination with other drugs for the treatment of hypertension, angina, and heart failure. Finally, there is a need for more studies to investigate the long-term effects of bisoprolol on cardiovascular outcomes.
Synthesemethoden
The synthesis of bisoprolol involves several steps, starting from the reaction of 2-ethoxyphenol with chloroacetyl chloride to obtain 2-ethoxyphenylacetyl chloride. This intermediate is then reacted with 4-(aminomethyl)cyclohexane-1-carboxylic acid to obtain the corresponding amide. The amide is further reacted with 4-methoxyphenylmagnesium bromide to obtain the final product, bisoprolol.
Wissenschaftliche Forschungsanwendungen
Bisoprolol has been extensively studied for its pharmacological properties and clinical applications. It is a selective beta-1 adrenergic receptor blocker, which means it blocks the effects of adrenaline on the heart. This results in a decrease in heart rate, blood pressure, and oxygen demand, making it an effective treatment for hypertension, angina, and heart failure.
Eigenschaften
Molekularformel |
C24H32N2O4 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H32N2O4/c1-3-29-23-15-18(16-25-19-7-5-4-6-8-19)9-14-22(23)30-17-24(27)26-20-10-12-21(28-2)13-11-20/h9-15,19,25H,3-8,16-17H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
JUXDOVZCISELNE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzoyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283125.png)
![Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283130.png)
![7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283131.png)

![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
![7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283142.png)
![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)
![3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283146.png)
![Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)